Propyl oleate
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Overview
Description
Propyl oleate is an ester formed from the reaction of oleic acid and propanol. It is a colorless to pale yellow liquid with a mild odor. The compound is known for its excellent lubricating properties and is used in various industrial applications, including as a lubricant and an emulsifier .
Mechanism of Action
Target of Action
Propyl oleate is a fatty acid ester derived from oleic acid and propanol
Mode of Action
The mode of action of this compound is primarily physical rather than biochemical. As a lipophilic compound, it can integrate into lipid bilayers, such as cell membranes, and influence their properties . It can also serve as a substrate for various enzymes, such as lipases, which can hydrolyze it into oleic acid and propanol .
Biochemical Pathways
For example, oleic acid can be converted into 10-hydroxystearic acid by oleate hydratases . This reaction is part of the fatty acid metabolism, which plays a crucial role in energy production and storage.
Pharmacokinetics
It can be metabolized by enzymes such as lipases, resulting in the production of oleic acid and propanol . These metabolites can then be further metabolized or excreted.
Result of Action
The primary result of this compound’s action in a biological system is the provision of oleic acid and propanol upon its hydrolysis . Oleic acid is a monounsaturated fatty acid that can be used for energy production or incorporated into cell membranes. Propanol can be further metabolized into propionic acid, a short-chain fatty acid that has various effects on the body, including serving as an energy source for colonocytes.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of lipases can affect the rate of its hydrolysis . The pH and temperature of the environment can also influence its stability and reactivity. Furthermore, in industrial applications, this compound’s properties, such as its melting point and viscosity, can be affected by temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
Propyl oleate can be synthesized through the esterification of oleic acid with propanol. The reaction typically involves heating oleic acid and propanol in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out at elevated temperatures, usually around 150°C, for several hours to ensure complete conversion .
Industrial Production Methods
In industrial settings, this compound is produced using similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize production costs. Industrial production often involves continuous processes with efficient separation and purification steps to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Propyl oleate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroperoxides and other oxidation products.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: This compound can undergo substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Hydroperoxides and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted esters and other derivatives.
Scientific Research Applications
Propyl oleate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the formulation of biological assays and as a carrier for lipophilic compounds.
Medicine: Utilized in pharmaceutical formulations, particularly in topical and transdermal drug delivery systems.
Industry: Acts as a lubricant, plasticizer, and emulsifier in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl oleate
- Ethyl oleate
- Butyl oleate
- Isopropyl oleate
Comparison
This compound is unique due to its specific chain length and ester group, which confer distinct physical and chemical properties. Compared to methyl and ethyl oleate, this compound has a higher molecular weight and different solubility characteristics. It also exhibits better lubricating properties compared to shorter-chain esters like methyl oleate .
Properties
CAS No. |
111-59-1 |
---|---|
Molecular Formula |
C21H40O2 |
Molecular Weight |
324.5 g/mol |
IUPAC Name |
propyl octadec-9-enoate |
InChI |
InChI=1S/C21H40O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(22)23-20-4-2/h11-12H,3-10,13-20H2,1-2H3 |
InChI Key |
BVWMJLIIGRDFEI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCCC |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCCC |
68412-05-5 111-59-1 |
|
physical_description |
Liquid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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